molecular formula C23H19NO3 B14528062 3-Benzyl-5-(4-methoxyphenyl)-4-phenyl-1,3-oxazol-2(3H)-one CAS No. 62762-80-5

3-Benzyl-5-(4-methoxyphenyl)-4-phenyl-1,3-oxazol-2(3H)-one

Cat. No.: B14528062
CAS No.: 62762-80-5
M. Wt: 357.4 g/mol
InChI Key: LFQXGXFYKBQGNS-UHFFFAOYSA-N
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Description

3-Benzyl-5-(4-methoxyphenyl)-4-phenyl-1,3-oxazol-2(3H)-one is a heterocyclic compound that belongs to the oxazole family This compound is characterized by its unique structure, which includes a benzyl group, a methoxyphenyl group, and a phenyl group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-5-(4-methoxyphenyl)-4-phenyl-1,3-oxazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylamine, 4-methoxybenzaldehyde, and phenylacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-5-(4-methoxyphenyl)-4-phenyl-1,3-oxazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl, methoxyphenyl, or phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2,3-diones, while reduction may produce oxazolidines. Substitution reactions can lead to various substituted oxazole derivatives.

Scientific Research Applications

3-Benzyl-5-(4-methoxyphenyl)-4-phenyl-1,3-oxazol-2(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-Benzyl-5-(4-methoxyphenyl)-4-phenyl-1,3-oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Benzyl-5-phenyl-1,3-oxazol-2(3H)-one: Lacks the methoxyphenyl group.

    5-(4-Methoxyphenyl)-4-phenyl-1,3-oxazol-2(3H)-one: Lacks the benzyl group.

    3-Benzyl-4-phenyl-1,3-oxazol-2(3H)-one: Lacks the methoxy group.

Uniqueness

3-Benzyl-5-(4-methoxyphenyl)-4-phenyl-1,3-oxazol-2(3H)-one is unique due to the presence of all three substituents (benzyl, methoxyphenyl, and phenyl groups) on the oxazole ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

62762-80-5

Molecular Formula

C23H19NO3

Molecular Weight

357.4 g/mol

IUPAC Name

3-benzyl-5-(4-methoxyphenyl)-4-phenyl-1,3-oxazol-2-one

InChI

InChI=1S/C23H19NO3/c1-26-20-14-12-19(13-15-20)22-21(18-10-6-3-7-11-18)24(23(25)27-22)16-17-8-4-2-5-9-17/h2-15H,16H2,1H3

InChI Key

LFQXGXFYKBQGNS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N(C(=O)O2)CC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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